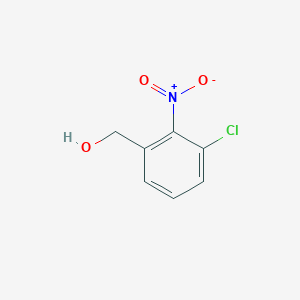(3-chloro-2-nitrophenyl)methanol
CAS No.: 77158-86-2
Cat. No.: VC3739677
Molecular Formula: C7H6ClNO3
Molecular Weight: 187.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 77158-86-2 |
|---|---|
| Molecular Formula | C7H6ClNO3 |
| Molecular Weight | 187.58 g/mol |
| IUPAC Name | (3-chloro-2-nitrophenyl)methanol |
| Standard InChI | InChI=1S/C7H6ClNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-3,10H,4H2 |
| Standard InChI Key | ZSMDJSXEFYWXPD-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CO |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CO |
Introduction
Fundamental Characteristics and Properties
Basic Identification Parameters
(3-Chloro-2-nitrophenyl)methanol, also known as 3-Chloro-2-nitrobenzyl alcohol, is a well-defined chemical entity with established identification parameters. Table 1 presents the key identifiers for this compound.
Table 1: Basic Identification Parameters of (3-Chloro-2-nitrophenyl)methanol
| Parameter | Value |
|---|---|
| CAS Number | 77158-86-2 |
| Molecular Formula | C₇H₆ClNO₃ |
| Molecular Weight | 187.580 g/mol |
| SMILES Notation | OCC1=CC=CC(Cl)=C1N+=O |
| InChI | InChI=1S/C7H6ClNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-3,10H,4H2 |
| InChIKey | ZSMDJSXEFYWXPD-UHFFFAOYSA-N |
| Synonyms | 3-Chloro-2-nitrobenzyl alcohol |
The compound's molecular structure incorporates three key functional groups: a chlorine atom at position 3 of the benzene ring, a nitro group at position 2, and a hydroxymethyl group (CH₂OH) attached to the aromatic ring .
Physical and Thermodynamic Properties
Understanding the physical and thermodynamic properties of (3-Chloro-2-nitrophenyl)methanol is essential for handling, storage, and application considerations. Table 2 summarizes these properties.
Table 2: Physical and Thermodynamic Properties of (3-Chloro-2-nitrophenyl)methanol
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Melting Point | 65-69°C |
| Boiling Point | 319.4±27.0°C at 760 mmHg |
| Density | 1.5±0.1 g/cm³ |
| Flash Point | 147.0±23.7°C |
| Refractive Index | 1.612 |
| Vapour Pressure | 0.0±0.7 mmHg at 25°C |
| LogP | 1.15-1.97 |
| Polar Surface Area | 66.05 Ų |
| Storage Conditions | 2-8°C |
These physical properties influence the compound's behavior in various chemical environments and its potential applications in synthesis procedures .
Structural and Chemical Characteristics
The chemical behavior of (3-Chloro-2-nitrophenyl)methanol is largely determined by its structural features. The presence of electron-withdrawing groups significantly affects its reactivity patterns.
The compound contains:
-
A hydroxymethyl group that provides alcohol functionality
-
A nitro group that acts as a strong electron-withdrawing substituent
-
A chlorine atom that introduces halogen reactivity patterns
These structural elements contribute to specific molecular interactions:
-
Hydrogen bond acceptors: 4
-
Hydrogen bond donors: 1
-
Freely rotating bonds: 3
The combination of these features gives (3-Chloro-2-nitrophenyl)methanol unique chemical characteristics that make it valuable in organic synthesis pathways .
Synthesis Methods and Characterization
Synthetic Approaches
The most common method for synthesizing (3-Chloro-2-nitrophenyl)methanol involves the reduction of 3-chloro-2-nitrobenzoic acid. This synthetic route has been well-documented in the literature.
Procedure from 3-chloro-2-nitrobenzoic acid:
-
3-Chloro-2-nitrobenzoic acid is treated with borane-dimethyl sulfide complex (BH₃-Me₂S) in tetrahydrofuran (THF)
-
The reaction typically proceeds at ambient temperature for approximately 2 hours
-
This method yields (3-Chloro-2-nitrophenyl)methanol with reported yields of 88-90%
The reaction can be represented as:
3-Chloro-2-nitrobenzoic acid + BH₃-Me₂S → (3-Chloro-2-nitrophenyl)methanol
This reduction preserves both the chloro and nitro substituents while selectively reducing the carboxylic acid group to the corresponding primary alcohol .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information for confirming the structure of (3-Chloro-2-nitrophenyl)methanol. The ¹H NMR spectral data has been reported as follows:
¹H NMR (400 MHz, CDCl₃) δ 7.51 (dt, J = 8.3, 4.2 Hz, 1H), 7.49–7.45 (m, 2H), 4.70 (d, J = 6.2 Hz, 2H), 2.10 (t, J = 6.2 Hz, 1H)
This spectral pattern confirms:
-
The aromatic protons appear in the range of 7.45-7.51 ppm
-
The methylene protons of the hydroxymethyl group appear as a doublet at 4.70 ppm
-
The hydroxyl proton appears as a triplet at 2.10 ppm due to coupling with the methylene protons
These spectroscopic characteristics serve as important identifiers for verifying the purity and structure of synthesized (3-Chloro-2-nitrophenyl)methanol samples .
Applications and Research Significance
Role in Chemical Synthesis
(3-Chloro-2-nitrophenyl)methanol serves primarily as a versatile intermediate in organic synthesis. Its functional groups provide multiple reaction possibilities:
-
The hydroxyl group can participate in esterification, etherification, and oxidation reactions
-
The nitro group can be reduced to an amino group, enabling further functionalization
-
The chlorine substituent allows for nucleophilic aromatic substitution reactions
One documented application involves the reaction with dimethylamine to produce (3-dimethylamino-2-nitrophenyl)methanol. This reaction typically uses water and dimethylformamide as solvents, proceeds at 120°C for 4 hours, and achieves yields of approximately 76% .
Research Applications
(3-Chloro-2-nitrophenyl)methanol has been utilized in advanced research contexts, including studies toward the synthesis of fibronectin-based peptidomimetics. Fibronectin is an important extracellular matrix protein involved in cell adhesion, growth, migration, and differentiation .
The compound's specific structural features make it a valuable building block in the development of bioactive molecules with potential pharmacological applications. Research suggests its utility in constructing molecules that can mimic the biological activities of larger peptide structures, potentially leading to novel therapeutic agents .
| Hazard Aspect | Classification |
|---|---|
| GHS Symbol | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H315-H317-H319-H335 |
| Hazard Codes | Xi: Irritant |
The specific hazard statements indicate that the compound:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume